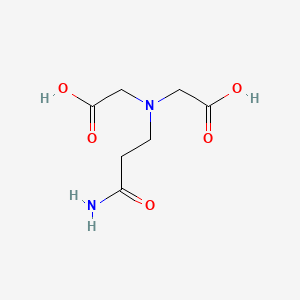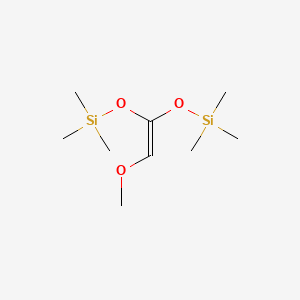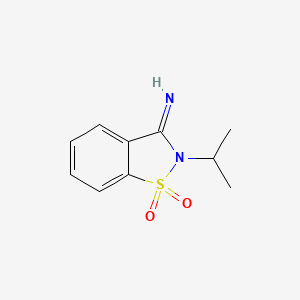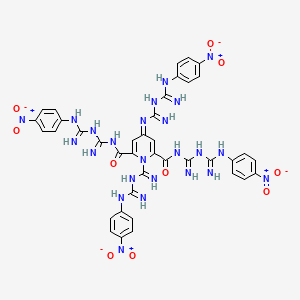
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- is a synthetic compound that belongs to the family of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a unique side chain that includes an oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- typically involves the reaction of glycine with specific reagents that introduce the oxopropyl and carboxymethyl groups. One common method is the use of a protecting group strategy to selectively modify the amino and carboxyl groups of glycine, followed by the introduction of the oxopropyl group through a series of chemical reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: The simplest amino acid, lacking the oxopropyl and carboxymethyl groups.
Alanine: Another amino acid with a different side chain structure.
Serine: Contains a hydroxyl group in its side chain, offering different reactivity.
Uniqueness
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other amino acids may not be suitable.
Propriétés
Numéro CAS |
65756-66-3 |
|---|---|
Formule moléculaire |
C7H12N2O5 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-[(3-amino-3-oxopropyl)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O5/c8-5(10)1-2-9(3-6(11)12)4-7(13)14/h1-4H2,(H2,8,10)(H,11,12)(H,13,14) |
Clé InChI |
ALIOIMRELZMHLE-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)


![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)






